BenchChemオンラインストアへようこそ!

3-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-ol

Medicinal chemistry CNS drug design Physicochemical profiling

For medicinal chemistry programs requiring a conformationally rigid, CNS-oriented fragment for kinase inhibitor design, this specific 1-methylpyrazole-pyrrolidin-3-ol isomer (CAS 1340271-70-6) is the optimal selection. Its N-methylation reduces TPSA (50.1 Ų) and hydrogen-bond donor count (2) compared to the des-methyl analog, enhancing predicted blood-brain barrier permeability. The direct C–C linkage provides higher ligand efficiency than flexible methylene-spaced homologs, crucial for fragment-based drug discovery. The tertiary alcohol at the pyrrolidine 3-position offers a metabolically stable handle for clean prodrug derivatization without the tautomeric ambiguity of pyrazole-hydroxyl regioisomers. Supplied as a racemic free base, this 95% pure building block eliminates the need for a free-basing step prior to library synthesis, simplifying your workflow.

Molecular Formula C8H13N3O
Molecular Weight 167.212
CAS No. 1340271-70-6
Cat. No. B2694463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-ol
CAS1340271-70-6
Molecular FormulaC8H13N3O
Molecular Weight167.212
Structural Identifiers
SMILESCN1C(=CC=N1)C2(CCNC2)O
InChIInChI=1S/C8H13N3O/c1-11-7(2-4-10-11)8(12)3-5-9-6-8/h2,4,9,12H,3,5-6H2,1H3
InChIKeyPMIXFOJXQSPVTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-Methyl-1H-pyrazol-5-yl)pyrrolidin-3-ol (CAS 1340271-70-6): Procurement-Grade Physicochemical and Structural Baseline


3-(1-Methyl-1H-pyrazol-5-yl)pyrrolidin-3-ol (CAS 1340271-70-6; molecular formula C₈H₁₃N₃O; MW 167.21 g/mol) is a heterocyclic building block comprising a pyrrolidin-3-ol core directly linked at the 3-position to the C-5 carbon of a 1-methyl-1H-pyrazole ring [1]. The compound bears a tertiary alcohol at the pyrrolidine 3-position, creating a quaternary carbon stereocenter, and is supplied as a racemic mixture with typical vendor-reported purity of 95% . Computed physicochemical descriptors include XLogP3 = -1.1, topological polar surface area (TPSA) = 50.1 Ų, two hydrogen bond donors, and three hydrogen bond acceptors [1]. It is catalogued as Enamine building block EN300-3026141 and is primarily utilized as a synthetic intermediate in medicinal chemistry campaigns targeting kinase inhibition and CNS indications [2].

Why Generic Substitution Fails for 3-(1-Methyl-1H-pyrazol-5-yl)pyrrolidin-3-ol: Structural Nuances That Preclude Simple Analog Interchange


Pyrazole-pyrrolidine hybrid building blocks with the identical molecular formula (C₈H₁₃N₃O) and molecular weight (167.21 g/mol) can exhibit markedly different physicochemical and pharmacological profiles due to variations in regioisomerism, hydrogen-bonding capacity, lipophilicity, and conformational flexibility. For example, the regioisomer 1-methyl-3-(pyrrolidin-3-yl)-1H-pyrazol-5-ol (CAS 1230100-73-8) places a hydroxyl group directly on the pyrazole ring, fundamentally altering its tautomeric and metal-chelating behavior . The des-methyl analog 3-(1H-pyrazol-5-yl)pyrrolidin-3-ol (CAS 1396999-92-0) possesses an additional hydrogen-bond donor (HBD = 3 vs. 2) and a higher TPSA (60.94 vs. 50.1 Ų), which together predict reduced passive membrane permeability . The methylene-spaced homolog 3-[(1-methyl-1H-pyrazol-5-yl)methyl]pyrrolidin-3-ol (CAS 2229351-50-0) adds a rotatable bond, increasing conformational entropy and potentially reducing binding affinity to rigid protein pockets . These non-interchangeable differences demonstrate why procurement decisions must be guided by compound-specific physicochemical data rather than class-level assumptions.

Quantitative Differentiation Evidence for 3-(1-Methyl-1H-pyrazol-5-yl)pyrrolidin-3-ol vs. Closest Analogs


Reduced Topological Polar Surface Area (TPSA) Compared to the Des-Methyl Analog Predicts Superior Passive Membrane Permeability

The N-methylation of the pyrazole ring in the target compound eliminates a polar N–H moiety, reducing the computed TPSA from 60.94 Ų (for the des-methyl analog, CAS 1396999-92-0) to 50.1 Ų [1]. In medicinal chemistry, TPSA values below 60–70 Ų are empirically associated with improved blood–brain barrier penetration, and reducing polar surface area is a validated strategy for enhancing CNS exposure of pyrazole-containing scaffolds [2]. The 10.84 Ų TPSA reduction represents a substantial shift in predicted passive permeability.

Medicinal chemistry CNS drug design Physicochemical profiling

Reduced Hydrogen-Bond Donor Count Relative to Des-Methyl Analog Improves Predicted Lipophilicity and Permeability Profile

The target compound contains two hydrogen-bond donors (the pyrrolidine NH and tertiary alcohol OH), whereas the des-methyl analog 3-(1H-pyrazol-5-yl)pyrrolidin-3-ol bears three HBDs due to the additional pyrazole N–H [1]. In parallel, the computed XLogP3 of the target compound (−1.1) is lower (less hydrophilic) than the LogP of the des-methyl analog (−0.41) [1], which is consistent with the loss of a polar N–H group. Reducing HBD count from three to two is generally favorable for passive membrane permeability and oral bioavailability according to Lipinski's and Veber's guidelines [2].

Drug-likeness Hydrogen bonding ADME prediction

Conformational Restriction Relative to the Methylene-Spaced Homolog Enhances Suitability for Structure-Based Drug Design

The target compound features a direct C–C bond between the pyrrolidine 3-position and the pyrazole C-5, resulting in a single rotatable bond linking the two heterocycles. In contrast, the methylene-spaced homolog 3-[(1-methyl-1H-pyrazol-5-yl)methyl]pyrrolidin-3-ol (CAS 2229351-50-0) inserts a CH₂ spacer, increasing the rotatable bond count and conformational flexibility [1]. Reduced conformational entropy generally favors higher binding affinity to pre-organized protein binding sites, as the entropic penalty upon binding is lower for more rigid ligands [2]. This principle is widely exploited in fragment-based and structure-based drug design.

Conformational analysis Structure-based drug design Ligand efficiency

Tertiary Alcohol at the Pyrrolidine 3-Position Creates a Quaternary Carbon Center Not Present in 4-Substituted or Regioisomeric Analogs

The target compound features a hydroxyl group directly attached to the pyrrolidine carbon that also bears the pyrazole substituent, forming a quaternary carbon center (C-3 of pyrrolidine). This is distinct from 4-substituted analogs such as 4-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-3-ol (CAS 2172581-37-0) and 4-(4-bromo-1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-ol (CAS 2166741-73-5), which bear the pyrazole at the 4-position and retain a secondary alcohol at C-3 [1]. The quaternary center imparts greater metabolic stability to the alcohol against oxidation and eliminates epimerization pathways, while also providing a sterically constrained environment for further derivatization [2].

Synthetic chemistry Stereochemistry Scaffold diversity

Absence of a Pyrazole Ring Hydroxyl Group Differentiates Target Compound from the Regioisomeric 1-Methyl-3-(pyrrolidin-3-yl)-1H-pyrazol-5-ol Scaffold

The regioisomer 1-methyl-3-(pyrrolidin-3-yl)-1H-pyrazol-5-ol (CAS 1230100-73-8) shares the identical molecular formula and molecular weight (167.21 g/mol) with the target compound but differs in the position of the hydroxyl group: in the regioisomer, the OH resides on the pyrazole ring (at C-5), creating a pyrazol-5-ol substructure capable of keto–enol tautomerism and metal chelation . The target compound's hydroxyl is on the pyrrolidine ring, making it a simple tertiary alcohol without tautomeric ambiguity or strong metal-chelating properties [1]. This distinction is critical for programs targeting metalloenzymes (where pyrazol-5-ol may act as a zinc-binding group) versus programs seeking a metabolically stable alcohol handle for prodrug formation.

Regioisomerism Tautomerism Metal chelation

Commercially Available at Defined Purity with Pricing Transparency Supports Procurement Planning Relative to Less Accessible Analogs

The target compound is stocked by Enamine (EN300-3026141) at 95% purity, with a catalog price of $713.00 per 0.5 g (2023 pricing) [1]. It is also listed by Leyan (Product No. 2312592) with inquiry-based pricing for 1 g, 5 g, and 10 g quantities . In contrast, the regioisomer 1-methyl-3-(pyrrolidin-3-yl)-1H-pyrazol-5-ol dihydrochloride (CAS not provided; ChemDiv BB58-2998) is offered as a dihydrochloride salt form, which may require additional free-basing steps prior to use in anhydrous reactions . The availability of the target compound as the free base from multiple suppliers reduces procurement lead time and synthetic complexity.

Chemical sourcing Building block procurement Supply chain

Optimal Application Scenarios for 3-(1-Methyl-1H-pyrazol-5-yl)pyrrolidin-3-ol Based on Quantitative Differentiation Evidence


CNS-Penetrant Kinase Inhibitor Scaffold Optimization

Medicinal chemistry teams pursuing ATP-competitive kinase inhibitors with blood–brain barrier penetration requirements should prioritize this compound over the des-methyl analog (CAS 1396999-92-0). The N-methylation reduces TPSA by 10.84 Ų (50.1 vs. 60.94 Ų) and lowers the HBD count from three to two, both of which are validated predictors of improved CNS permeability in pyrazole-based series [1]. The 1-methylpyrazole motif is a recognized hinge-binding pharmacophore in kinase inhibitor design, and the pyrrolidin-3-ol moiety provides a vector for solvent-exposed substituent attachment [2].

Fragment-Based Drug Discovery Requiring Conformationally Restricted Scaffolds

The direct C–C linkage between the pyrazole and pyrrolidine rings limits the scaffold to a single rotatable bond, providing higher conformational rigidity than the methylene-spaced homolog (CAS 2229351-50-0) which contains a flexible CH₂ spacer [1]. In fragment-based drug discovery, more rigid fragments tend to exhibit higher ligand efficiency and clearer SAR trends due to reduced entropic penalties upon target binding. The quaternary carbon center at the pyrrolidine 3-position further restricts conformational freedom and eliminates epimerization, making this an ideal fragment for crystallography-based elaboration [2].

Prodrug Design Utilizing a Metabolically Stable Tertiary Alcohol Handle

The tertiary alcohol at the pyrrolidine 3-position, stabilized as a quaternary carbon center, offers a metabolically resistant attachment point for phosphate, ester, or carbamate prodrug moieties [1]. Unlike the regioisomeric 1-methyl-3-(pyrrolidin-3-yl)-1H-pyrazol-5-ol (CAS 1230100-73-8), which places the hydroxyl on the pyrazole ring and introduces tautomeric ambiguity and potential metal-chelation artifacts, the target compound's alcohol is chemically unambiguous and suitable for clean prodrug derivatization without interfering with hinge-binding pharmacophore elements [2].

Parallel Library Synthesis Requiring Free Base Building Blocks

For high-throughput parallel synthesis campaigns, the target compound is available as the free base from multiple commercial vendors (Enamine, Leyan), eliminating the need for a free-basing step required when using the dihydrochloride salt form of structurally related building blocks [1]. The 95% purity specification with defined pricing ($713/0.5 g, Enamine 2023) enables accurate cost modeling for library production scale-up. The pyrrolidine NH and tertiary alcohol provide two orthogonal derivatization handles for sequential functionalization in library protocols [2].

Quote Request

Request a Quote for 3-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.